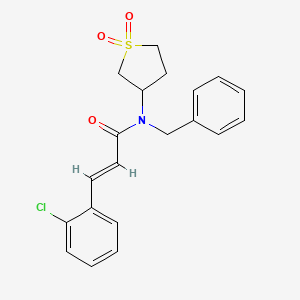![molecular formula C16H12Cl2N4OS2 B12130396 N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B12130396.png)
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrimidine ring, and a dichlorobenzyl group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the thiazole ring.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a nucleophilic substitution reaction involving a pyrimidine thiol and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Various substituted thiazole or pyrimidine compounds.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and interactions.
Industry: The compound’s chemical properties may be leveraged in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in cellular processes.
Interacting with DNA/RNA: Affecting the transcription or translation of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or other functions.
類似化合物との比較
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share a similar thiazole core but differ in their substituents, leading to variations in their biological activity.
Dabrafenib: A BRAF inhibitor with a thiazole ring, used in cancer therapy.
Dasatinib: A Bcr-Abl tyrosine kinase inhibitor with a thiazole ring, used in treating chronic myelogenous leukemia.
Uniqueness
N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its combination of a dichlorobenzyl group, a thiazole ring, and a pyrimidine ring
特性
分子式 |
C16H12Cl2N4OS2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
N-[5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H12Cl2N4OS2/c17-12-3-1-4-13(18)11(12)7-10-8-21-16(25-10)22-14(23)9-24-15-19-5-2-6-20-15/h1-6,8H,7,9H2,(H,21,22,23) |
InChIキー |
KWHWIOVHZSNIBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12130314.png)

![2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130332.png)

![3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130339.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12130346.png)
![N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12130349.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130354.png)
![1-(5-bromo-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12130359.png)
![2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide](/img/structure/B12130361.png)
![4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130369.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130372.png)

![2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130404.png)
